molecular formula C9H7F2N3O B14376599 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 90208-65-4

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14376599
CAS No.: 90208-65-4
M. Wt: 211.17 g/mol
InChI Key: NJDVJDRKYPINHQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-1H-1,2,4-triazole
  • 2-(2,4-Difluorophenyl)-5-methyl-1H-1,2,4-triazole
  • 2-(2,4-Difluorophenyl)-3H-1,2,4-triazole

Uniqueness

2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both a difluorophenyl group and a methyl group on the triazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. The difluorophenyl group enhances its binding affinity and specificity, while the methyl group contributes to its stability and reactivity.

Properties

CAS No.

90208-65-4

Molecular Formula

C9H7F2N3O

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C9H7F2N3O/c1-5-12-9(15)14(13-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,12,13,15)

InChI Key

NJDVJDRKYPINHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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